molecular formula C30H20N2 B13707880 4-(9H-carbazol-4-yl)-9-phenylcarbazole

4-(9H-carbazol-4-yl)-9-phenylcarbazole

Cat. No.: B13707880
M. Wt: 408.5 g/mol
InChI Key: QKOMEUVGZUQNLB-UHFFFAOYSA-N
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Description

4-(9H-Carbazol-4-yl)-9-phenylcarbazole is a carbazole derivative featuring a phenyl group at the 9-position and a carbazol-4-yl substituent at the 4-position. This structural arrangement confers unique electronic and photophysical properties, making it valuable in organic electronics, particularly in light-emitting diodes (OLEDs) and charge-transport materials. The extended π-conjugation system from the carbazole core and phenyl substituents enhances its ability to participate in π-π stacking interactions, critical for charge mobility .

Properties

Molecular Formula

C30H20N2

Molecular Weight

408.5 g/mol

IUPAC Name

4-(9H-carbazol-4-yl)-9-phenylcarbazole

InChI

InChI=1S/C30H20N2/c1-2-10-20(11-3-1)32-27-18-7-5-13-24(27)30-22(15-9-19-28(30)32)21-14-8-17-26-29(21)23-12-4-6-16-25(23)31-26/h1-19,31H

InChI Key

QKOMEUVGZUQNLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C(C=CC=C42)C5=C6C7=CC=CC=C7NC6=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-carbazol-4-yl)-9-phenylcarbazole typically involves Suzuki coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like toluene .

Industrial Production Methods

While specific industrial production methods for 4-(9H-carbazol-4-yl)-9-phenylcarbazole are not widely documented, the general approach would involve scaling up the Suzuki coupling reactions. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(9H-carbazol-4-yl)-9-phenylcarbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various halogenated or alkylated carbazole compounds .

Scientific Research Applications

4-(9H-carbazol-4-yl)-9-phenylcarbazole has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(9H-carbazol-4-yl)-9-phenylcarbazole exerts its effects is primarily related to its electronic properties. In OLEDs, it functions as a hole-transporting material, facilitating the movement of positive charges (holes) through the device. This enhances the efficiency and stability of the OLEDs by improving charge balance and reducing energy loss .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with structurally related carbazole derivatives to highlight substituent effects on properties and applications.

Table 1: Comparative Analysis of Carbazole Derivatives
Compound Name Structural Features Key Properties Applications Reference
4-(9H-Carbazol-4-yl)-9-phenylcarbazole Carbazole core with phenyl (C9) and carbazol-4-yl (C4) substituents Extended π-conjugation, high charge mobility, deep-blue emission potential OLEDs, organic semiconductors
9-Phenylcarbazole Single phenyl group at C9 Simpler structure, moderate charge transport, limited emission range Basic optoelectronic materials, catalysts
3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole Diphenylamino groups at C3 and C6 positions Superior hole-transport properties, broad absorption spectra OLED hole-transport layers
9,9’-Bicarbazole Two carbazole units linked at C9 Rigid planar structure, high thermal stability, weak emission Host materials in phosphorescent OLEDs
3-(4-Bromophenyl)-9-phenylcarbazole Bromine atom at C4 of phenyl substituent Electron-withdrawing effect, enhanced reactivity in cross-coupling reactions Synthetic intermediates, OLED dopants
4-(9H-Carbazol-9-yl)phenylboronic Acid Boronic acid group at para position of phenyl ring Solubility in polar solvents, Suzuki coupling utility Drug delivery, polymer synthesis

Photophysical and Electronic Properties

  • Emission Behavior :

    • 4-(9H-Carbazol-4-yl)-9-phenylcarbazole : Predicted to exhibit deep-blue emission due to steric hindrance from the carbazol-4-yl group, which reduces aggregation-induced quenching. This is analogous to hexylated bicarbazole derivatives (e.g., 3b in ), where alkyl chains suppress intermolecular interactions .
    • 9-Phenylcarbazole : Broader emission bands (blue-green) due to less steric hindrance and increased aggregation in the solid state .
  • Charge Transport: The carbazol-4-yl group in the target compound enhances hole-transport efficiency compared to 9-phenylcarbazole, similar to diphenylamino-substituted derivatives (e.g., 3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole) .

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